molecular formula C18H26N4O2 B7155390 N-[3-(propylcarbamoyl)phenyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide

N-[3-(propylcarbamoyl)phenyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide

Cat. No.: B7155390
M. Wt: 330.4 g/mol
InChI Key: JWHWKESIPPMSAZ-UHFFFAOYSA-N
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Description

N-[3-(propylcarbamoyl)phenyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique bicyclic structure, which contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N-[3-(propylcarbamoyl)phenyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-2-7-19-17(23)14-5-3-6-15(12-14)20-18(24)16-13-21-8-4-9-22(16)11-10-21/h3,5-6,12,16H,2,4,7-11,13H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHWKESIPPMSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2CN3CCCN2CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(propylcarbamoyl)phenyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the diazabicyclo[3.2.2]nonane core, followed by the introduction of the propylcarbamoyl and phenyl groups. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(propylcarbamoyl)phenyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the efficiency and outcome of the reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[3-(propylcarbamoyl)phenyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and enzyme inhibition.

    Industry: It can be used in the development of new materials with specialized properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[3-(propylcarbamoyl)phenyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The compound’s structure allows it to bind selectively to these targets, modulating their activity and resulting in the desired effect.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazabicyclo[3.2.2]nonane derivatives and phenylcarbamoyl compounds. Examples include:

  • N-[3-(methylcarbamoyl)phenyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide
  • N-[3-(ethylcarbamoyl)phenyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide

Uniqueness

What sets N-[3-(propylcarbamoyl)phenyl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide apart is its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and reactivity.

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